molecular formula C14H19NO5 B13976184 (2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Cat. No.: B13976184
M. Wt: 281.30 g/mol
InChI Key: KOQUZUWZCFNFSA-NFJWQWPMSA-N
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Description

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a compound of interest in various fields of chemistry and biology. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a hydroxyphenyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride in the presence of a base to protect the amino group. The hydroxyphenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura cross-coupling .

Industrial Production Methods

Industrial production methods for Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can yield an amine.

Scientific Research Applications

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid has several scientific research applications, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and hydroxyphenyl derivatives, such as Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid .

Uniqueness

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can make it more suitable for certain applications compared to its isomers.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)10(12(17)18)11(15)8-5-4-6-9(16)7-8/h4-7,10-11,16H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1

InChI Key

KOQUZUWZCFNFSA-NFJWQWPMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C1=CC(=CC=C1)O)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC(=CC=C1)O)N)C(=O)O

Origin of Product

United States

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